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Compound of Interest

Compound Name: N,N-Diethylmethylamine

Cat. No.: B1195487 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

N,N-Diethylmethylamine (DEMA), a tertiary amine with the chemical formula CH₃N(C₂H₅)₂, is

a versatile and effective base catalyst for a variety of organic reactions. Its utility stems from its

basicity and steric hindrance, which can influence reaction rates and selectivity. This document

provides detailed application notes and protocols for the use of DEMA in several key organic

transformations, including Knoevenagel condensation, Michael addition, and the Henry

reaction.

Physicochemical Properties of N,N-
Diethylmethylamine
A sound understanding of the physical and chemical properties of DEMA is crucial for its safe

and effective use in the laboratory.
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Property Value Reference

Molecular Formula C₅H₁₃N [1][2][3]

Molar Mass 87.16 g/mol [1][2]

Appearance
Clear, colorless to pale yellow

liquid
[2][4][5]

Boiling Point 63-65 °C [1][2]

Density 0.72 g/mL at 25 °C [1]

pKa of Conjugate Acid 10.35 [4]

Solubility in Water 310.5 g/L [4]

CAS Number 616-39-7 [1][2][3][6]

Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving

the reaction of an aldehyde or ketone with an active methylene compound in the presence of a

basic catalyst.[7][8] DEMA can serve as an efficient catalyst for this transformation.

Application Notes:
DEMA's efficacy as a catalyst in the Knoevenagel condensation is comparable to other weak

amine bases.[9] The reaction mechanism involves the deprotonation of the active methylene

compound by DEMA to form a nucleophilic enolate, which then attacks the carbonyl carbon of

the aldehyde or ketone. A subsequent dehydration step yields the α,β-unsaturated product.[7]

The choice of solvent can influence the reaction rate and yield. While the reaction can be

performed under solvent-free conditions, solvents such as ethanol, toluene, or water can also

be employed.[8][10]

Quantitative Data:
The following table summarizes the results for a Knoevenagel condensation of various

aromatic aldehydes with active methylene compounds catalyzed by a diethylamine-
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functionalized polyethylene glycol, which serves as a good model for the catalytic activity of

DEMA.[10]

Aldehyde
Active Methylene
Compound

Product Yield (%)

Benzaldehyde Malononitrile

2-

Benzylidenemalononit

rile

95

4-

Chlorobenzaldehyde
Malononitrile

2-(4-

Chlorobenzylidene)ma

lononitrile

98

4-Nitrobenzaldehyde Malononitrile

2-(4-

Nitrobenzylidene)malo

nonitrile

97

Benzaldehyde Ethyl Cyanoacetate
Ethyl 2-cyano-3-

phenylacrylate
93

4-

Chlorobenzaldehyde
Ethyl Cyanoacetate

Ethyl 2-cyano-3-(4-

chlorophenyl)acrylate
96

Experimental Protocol:
General Procedure for DEMA-Catalyzed Knoevenagel Condensation:

To a round-bottom flask, add the aldehyde (1.0 eq), the active methylene compound (1.0-1.2

eq), and a suitable solvent (e.g., ethanol, 5 mL per mmol of aldehyde).

Add N,N-Diethylmethylamine (0.1-0.2 eq) to the mixture.

Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress

by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

If a precipitate forms, filter the solid product and wash it with cold solvent.
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If no precipitate forms, remove the solvent under reduced pressure.

Purify the crude product by recrystallization or column chromatography.

Reaction Setup

Reaction Work-up & Purification
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α,β-Unsaturated
Product

Click to download full resolution via product page

Caption: Workflow for Knoevenagel Condensation using DEMA.

Michael Addition
The Michael addition is a highly versatile method for the formation of carbon-carbon and

carbon-heteroatom bonds, involving the 1,4-conjugate addition of a nucleophile (Michael

donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[11][12] DEMA can

effectively catalyze this reaction by activating the Michael donor.

Application Notes:
In a typical DEMA-catalyzed Michael addition, the amine acts as a base to deprotonate the

Michael donor, generating a soft nucleophile that adds to the β-position of the Michael

acceptor.[12] This reaction is widely used in the synthesis of a variety of organic compounds,

including 1,5-dicarbonyl compounds.[12]
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Common Michael donors include malonates, cyanoacetates, nitroalkanes, and thiols. Michael

acceptors are typically α,β-unsaturated ketones, esters, nitriles, and sulfones.

Quantitative Data:
The following table provides representative yields for the Michael addition of various

nucleophiles to α,β-unsaturated compounds using a base catalyst, which can be indicative of

the results achievable with DEMA.

Michael Donor
Michael
Acceptor

Catalyst Solvent Yield (%)

Diethyl Malonate Chalcone DBU Toluene 95

Thiophenol Diethyl Maleate Triethylamine THF >95

Nitromethane Chalcone TBAF THF 92

Aniline Ethyl Acrylate None Neat 98

Experimental Protocol:
General Procedure for DEMA-Catalyzed Michael Addition:

In a flask, dissolve the Michael acceptor (1.0 eq) and the Michael donor (1.0-1.5 eq) in a

suitable solvent (e.g., THF, acetonitrile).

Add N,N-Diethylmethylamine (0.1-0.3 eq) to the solution.

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by

TLC or GC-MS.

After the reaction is complete, quench the reaction by adding a dilute acid solution (e.g., 1 M

HCl).

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1195487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the residue by column chromatography to obtain the desired Michael adduct.

Catalyst Activation

Nucleophilic Addition

Protonation

Michael Donor
(Nu-H)
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Caption: General mechanism of a DEMA-catalyzed Michael addition.

Henry Reaction (Nitroaldol Reaction)
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane

and an aldehyde or ketone, catalyzed by a base. The resulting β-nitro alcohol is a valuable

synthetic intermediate that can be further transformed into amino alcohols or α-hydroxy

carboxylic acids. DEMA can be employed as a catalyst for this transformation.
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Application Notes:
DEMA acts as a base to deprotonate the α-carbon of the nitroalkane, forming a nitronate anion.

This nucleophile then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent

protonation of the resulting alkoxide yields the β-nitro alcohol. The reaction is typically carried

out in a protic solvent like ethanol or methanol.

Experimental Protocol:
General Procedure for DEMA-Catalyzed Henry Reaction:

To a stirred solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol),

add the nitroalkane (1.5-2.0 eq).

Add N,N-Diethylmethylamine (0.2-0.5 eq) dropwise to the mixture at room temperature.

Continue stirring at room temperature and monitor the reaction progress by TLC.

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., acetic acid or 1 M

HCl) to neutralize the catalyst.

Remove the solvent under reduced pressure.

Extract the product with an appropriate organic solvent.

Wash the organic layer, dry it over an anhydrous salt, and concentrate it.

Purify the crude β-nitro alcohol by column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.researchgate.net/publication/322951793_ENVIRONMENTALLY_BENIGN_PROTOCOL_OF_KNOEVENAGEL_CONDENSATION_REACTION
https://www.mdpi.com/1420-3049/18/3/2611
https://www.mdpi.com/1420-3049/25/16/3579
https://www.mdpi.com/1420-3049/25/16/3579
https://www.alfachemic.com/catalysts/products/phase-transfer-catalysts.html
https://pdfs.semanticscholar.org/5aaa/e4a2d5d0faefdcecdc1e31d179fdf1268b12.pdf
https://odr.chalmers.se/server/api/core/bitstreams/e8cbb1da-6f50-4f89-8548-1862672deed0/content
https://www.nbinno.com/article/other-organic-chemicals/the-essential-role-of-phase-transfer-catalysis-in-modern-organic-synthesis-ms
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Knoevenagel_Condensation_with_5_Methyl_2_thiophenecarboxaldehyde.pdf
https://www.thermofisher.com/us/en/home/chemicals/learning-center/organic-chemistry-resources/carbonyl-compound-reactions/knoevenagel-condensation.html
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Michael_Addition_Reactions_Involving_Diethyl_Maleate.pdf
https://www.researchgate.net/publication/386876364_HENRY_REACTION_Mini-review
http://orgsyn.org/demo.aspx?prep=CV5P0758
https://www.benchchem.com/product/b1195487#n-n-diethylmethylamine-as-a-catalyst-in-organic-reactions
https://www.benchchem.com/product/b1195487#n-n-diethylmethylamine-as-a-catalyst-in-organic-reactions
https://www.benchchem.com/product/b1195487#n-n-diethylmethylamine-as-a-catalyst-in-organic-reactions
https://www.benchchem.com/product/b1195487#n-n-diethylmethylamine-as-a-catalyst-in-organic-reactions
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1195487?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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